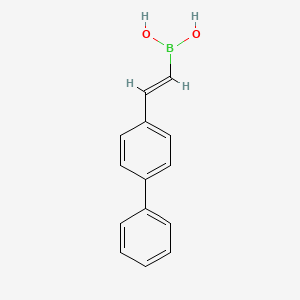

Ácido trans-2-(4-Bifenil)vinilborónico

Descripción general

Descripción

2-(Biphenyl-4-yl)vinylboronic acid: is an organoboron compound with the molecular formula C14H13BO2 . It is a derivative of boronic acid, featuring a vinyl group attached to a biphenyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Chemistry: 2-(Biphenyl-4-yl)vinylboronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds. These biaryl compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine: In biological research, boronic acids are known to inhibit serine proteases and other enzymes. 2-(Biphenyl-4-yl)vinylboronic acid can be used to design enzyme inhibitors for therapeutic applications .

Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable carbon-carbon bonds .

Mecanismo De Acción

The primary mechanism of action for 2-(biphenyl-4-yl)vinylboronic acid in chemical reactions is through the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Análisis Bioquímico

Biochemical Properties

trans-2-(4-Biphenyl)vinylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase . These interactions suggest that trans-2-(4-Biphenyl)vinylboronic acid can modulate enzymatic activity, potentially affecting various metabolic pathways.

Cellular Effects

The effects of trans-2-(4-Biphenyl)vinylboronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, trans-2-(4-Biphenyl)vinylboronic acid can alter pH regulation within cells, impacting cellular functions such as proliferation and apoptosis . Additionally, its interaction with fatty acid amide hydrolase may affect lipid metabolism and signaling.

Molecular Mechanism

At the molecular level, trans-2-(4-Biphenyl)vinylboronic acid exerts its effects through binding interactions with specific enzymes. The boronic acid group in the compound forms reversible covalent bonds with the active sites of enzymes like carbonic anhydrase and fatty acid amide hydrolase . This binding inhibits the enzymatic activity, leading to downstream effects on metabolic and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-2-(4-Biphenyl)vinylboronic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of moisture. Long-term studies have shown that prolonged exposure to trans-2-(4-Biphenyl)vinylboronic acid can lead to sustained inhibition of target enzymes, with potential cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of trans-2-(4-Biphenyl)vinylboronic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, trans-2-(4-Biphenyl)vinylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve noticeable biochemical and cellular changes.

Metabolic Pathways

trans-2-(4-Biphenyl)vinylboronic acid is involved in metabolic pathways related to its target enzymes. By inhibiting carbonic anhydrase, it affects the regulation of bicarbonate and proton levels, influencing metabolic flux and pH balance within cells . Its interaction with fatty acid amide hydrolase impacts lipid metabolism, potentially altering the levels of fatty acid amides and related metabolites.

Transport and Distribution

Within cells and tissues, trans-2-(4-Biphenyl)vinylboronic acid is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature facilitates its accumulation in lipid-rich environments, such as cell membranes . Binding proteins may also play a role in its localization and distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of trans-2-(4-Biphenyl)vinylboronic acid is influenced by its chemical properties and interactions with biomolecules. It is often found in the cytoplasm and associated with cellular membranes. Post-translational modifications and targeting signals may direct trans-2-(4-Biphenyl)vinylboronic acid to specific organelles, where it can exert its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-(biphenyl-4-yl)vinylboronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the hydroboration of 4-ethynylbiphenyl with a borane reagent such as pinacolborane (HBpin). This reaction is often catalyzed by transition metals like palladium or rhodium to ensure high yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of 2-(biphenyl-4-yl)vinylboronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Biphenyl-4-yl)vinylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

Suzuki-Miyaura Coupling: Biphenyl derivatives with various substituents.

Oxidation: Alcohols or ketones.

Reduction: Ethyl-substituted biphenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds:

- Phenylboronic acid

- 4-Biphenylboronic acid

- Vinylboronic acid

Comparison: 2-(Biphenyl-4-yl)vinylboronic acid is unique due to the presence of both a biphenyl and a vinyl group. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronic acids like phenylboronic acid. The biphenyl group provides additional stability and electronic properties, making it more versatile in organic synthesis .

Propiedades

IUPAC Name |

[(E)-2-(4-phenylphenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRGFVQIGQYKIL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421729 | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352530-23-5 | |

| Record name | B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)